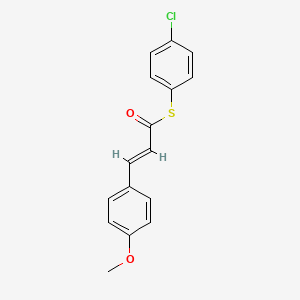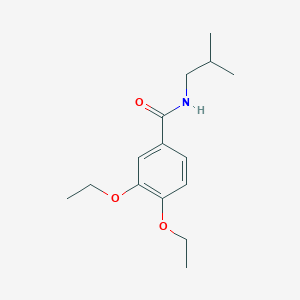
N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide, also known as N-(5-chloro-2-hydroxyphenyl)-p-nitrobenzenesulfonamide or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX) through the formation of a covalent bond with the active site of the enzyme. This inhibition leads to a reduction in the extracellular pH of cancer cells, which in turn reduces their growth and metastasis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide has been found to have a range of other biochemical and physiological effects. These include the inhibition of other carbonic anhydrase isoforms, the modulation of ion channels and transporters, and the regulation of intracellular pH. These effects make this compound(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide a valuable tool for researchers in various fields.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide in lab experiments is its selectivity for carbonic anhydrase IX (CAIX), which allows for the specific targeting of cancer cells. However, this selectivity can also be a limitation, as it may limit the applicability of this compound(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide to certain types of cancer. Additionally, the covalent binding of this compound(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide to the active site of CAIX can make it difficult to remove from cells and tissues, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide in scientific research. One potential direction is the development of new cancer therapies based on the inhibition of CAIX. Another potential direction is the use of this compound(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide as a tool for studying the regulation of intracellular pH and the modulation of ion channels and transporters. Additionally, the development of new methods for synthesizing this compound(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide may allow for its use in a wider range of experiments.
Synthesemethoden
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide can be achieved through a variety of methods, including the reaction of 5-chloro-2-hydroxyaniline with p-nitrobenzenesulfonyl chloride in the presence of a base. Other methods involve the reaction of 5-chloro-2-hydroxyaniline with various nitrobenzenesulfonyl chlorides or the reaction of 5-chloro-2-hydroxybenzenesulfonamide with p-nitrochlorobenzene.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide has been extensively used in scientific research for a variety of applications. One of its primary uses is as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. This inhibition has been found to reduce the growth and metastasis of cancer cells in vitro and in vivo, making this compound(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5S/c13-8-1-6-12(16)11(7-8)14-21(19,20)10-4-2-9(3-5-10)15(17)18/h1-7,14,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLPPKCNYSFLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)

![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B5807545.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)

![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)
![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)
![3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)